molecular formula C26H27N3O3 B250893 Methyl 3-(benzoylamino)-4-(4-benzyl-1-piperazinyl)benzoate

Methyl 3-(benzoylamino)-4-(4-benzyl-1-piperazinyl)benzoate

Cat. No. B250893
M. Wt: 429.5 g/mol
InChI Key: LBAFOHVLPDSNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(benzoylamino)-4-(4-benzyl-1-piperazinyl)benzoate is a chemical compound that belongs to the class of benzamides. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of methyl 3-(benzoylamino)-4-(4-benzyl-1-piperazinyl)benzoate is not fully understood. However, it is believed to exert its pharmacological effects through its interaction with various receptors in the brain and other tissues. Specifically, it has been shown to act as a partial agonist at dopamine D2 receptors, a serotonin 5-HT1A receptor agonist, and a potent antagonist at adenosine A1 and A2A receptors.
Biochemical and Physiological Effects:
Methyl 3-(benzoylamino)-4-(4-benzyl-1-piperazinyl)benzoate has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential antipsychotic and antidepressant effects. Additionally, it has been shown to exhibit analgesic effects through its interaction with adenosine receptors.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 3-(benzoylamino)-4-(4-benzyl-1-piperazinyl)benzoate in lab experiments is its potential as a drug candidate for the treatment of various diseases. Additionally, it has been shown to exhibit high affinity and selectivity for its target receptors, which may make it a useful tool for studying receptor function. However, one of the limitations of using this chemical compound in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of methyl 3-(benzoylamino)-4-(4-benzyl-1-piperazinyl)benzoate. One potential direction is the further optimization of its pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile, to improve its potential as a drug candidate. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential new targets for this compound. Finally, the use of this compound in combination with other drugs or therapies may also be explored as a potential strategy for improving its efficacy and reducing its side effects.

Synthesis Methods

Methyl 3-(benzoylamino)-4-(4-benzyl-1-piperazinyl)benzoate can be synthesized through a multistep process that involves the reaction of 4-(4-benzyl-1-piperazinyl)aniline with benzoyl chloride in the presence of a base, followed by esterification with methyl 3-aminobenzoate. The final product is obtained after purification and characterization through various analytical techniques.

Scientific Research Applications

Methyl 3-(benzoylamino)-4-(4-benzyl-1-piperazinyl)benzoate has been studied for its potential applications in medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases. It has been shown to exhibit activity against several targets, including dopamine receptors, serotonin receptors, and adenosine receptors. Additionally, it has been studied for its potential antipsychotic, antidepressant, and analgesic effects.

properties

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

methyl 3-benzamido-4-(4-benzylpiperazin-1-yl)benzoate

InChI

InChI=1S/C26H27N3O3/c1-32-26(31)22-12-13-24(23(18-22)27-25(30)21-10-6-3-7-11-21)29-16-14-28(15-17-29)19-20-8-4-2-5-9-20/h2-13,18H,14-17,19H2,1H3,(H,27,30)

InChI Key

LBAFOHVLPDSNEG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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